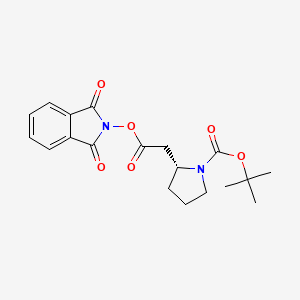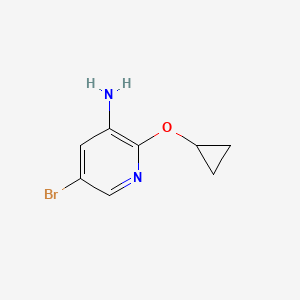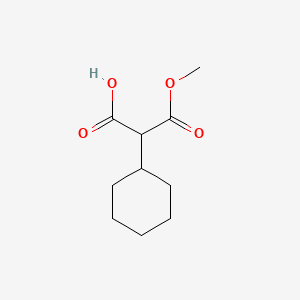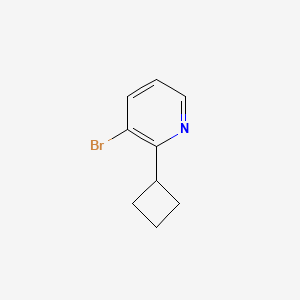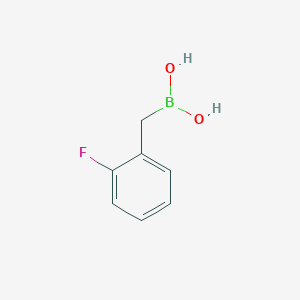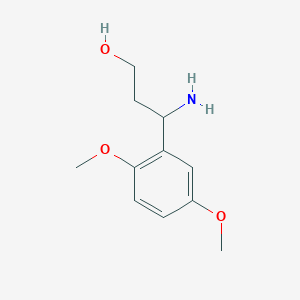
3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a phenyl ring. It is a clear, pale liquid with high purity (98%) and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amino group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in suitable solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its functional groups .
Comparison with Similar Compounds
3-Diethylamino-1-propanol: Similar in structure but with diethylamino groups instead of methoxy groups.
3-Amino-2,2-dimethyl-1-propanol: Similar amino alcohol structure but with different substituents.
Uniqueness: 3-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-amino-3-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-8-3-4-11(15-2)9(7-8)10(12)5-6-13/h3-4,7,10,13H,5-6,12H2,1-2H3 |
InChI Key |
XVKIIVVSHNAOAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine](/img/structure/B15317832.png)
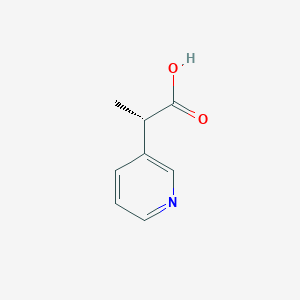

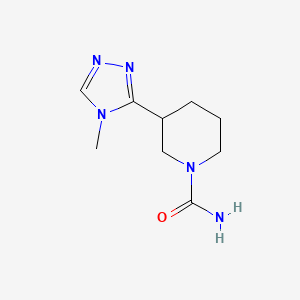

![5-[3-(3-Aminopropoxy)propoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15317881.png)
